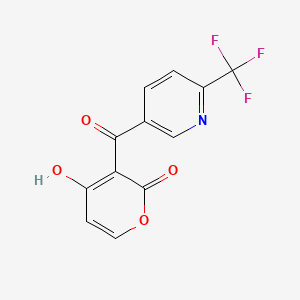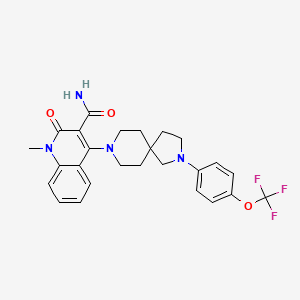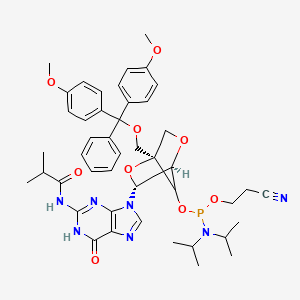
DMT-locG(ib) Phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMT-locG(ib) Phosphoramidite is a phosphoramidite monomer used primarily in the synthesis of oligonucleotides. It is a derivative of guanosine and is characterized by the presence of a dimethoxytrityl (DMT) protecting group. The compound has the empirical formula C45H54N7O9P and a molecular weight of 867.93 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DMT-locG(ib) Phosphoramidite typically involves the protection of the guanosine base followed by the introduction of the phosphoramidite group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in powder form and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
DMT-locG(ib) Phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The DMT protecting group can be removed under acidic conditions to expose the hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide is commonly used for the oxidation of the phosphoramidite group.
Substitution: Trichloroacetic acid in dichloromethane is often used to remove the DMT protecting group.
Major Products Formed
The major products formed from these reactions include the corresponding phosphate derivatives and deprotected oligonucleotides .
Wissenschaftliche Forschungsanwendungen
DMT-locG(ib) Phosphoramidite is widely used in scientific research, particularly in the fields of:
Wirkmechanismus
The mechanism of action of DMT-locG(ib) Phosphoramidite involves its incorporation into oligonucleotides during the synthesis process. The DMT group protects the hydroxyl group, preventing unwanted reactions. Once incorporated, the DMT group is removed, allowing the oligonucleotide to participate in further biochemical reactions. The phosphoramidite group facilitates the formation of phosphodiester bonds, which are essential for the stability and function of the oligonucleotide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- DMT-locA(bz) Phosphoramidite
- DMT-locC(bz) Phosphoramidite
- DMT-locT Phosphoramidite
Uniqueness
DMT-locG(ib) Phosphoramidite is unique due to its specific structure, which includes the guanosine base and the DMT protecting group. This structure allows for efficient synthesis of guanosine-containing oligonucleotides, which are crucial for various biological and medical applications .
Eigenschaften
Molekularformel |
C45H54N7O9P |
|---|---|
Molekulargewicht |
867.9 g/mol |
IUPAC-Name |
N-[9-[(1R,3R,4S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C45H54N7O9P/c1-28(2)40(53)49-43-48-39-36(41(54)50-43)47-27-51(39)42-37-38(61-62(59-24-12-23-46)52(29(3)4)30(5)6)44(60-42,25-57-37)26-58-45(31-13-10-9-11-14-31,32-15-19-34(55-7)20-16-32)33-17-21-35(56-8)22-18-33/h9-11,13-22,27-30,37-38,42H,12,24-26H2,1-8H3,(H2,48,49,50,53,54)/t37-,38?,42+,44+,62?/m0/s1 |
InChI-Schlüssel |
UUBFSNDSLDOIDQ-GTXKTLGCSA-N |
Isomerische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]4C([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone](/img/structure/B12385447.png)
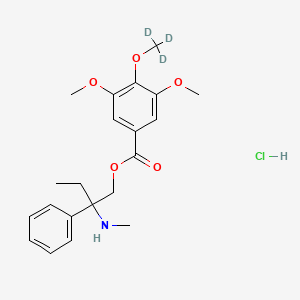
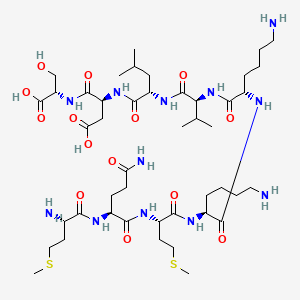
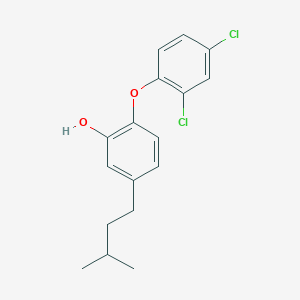

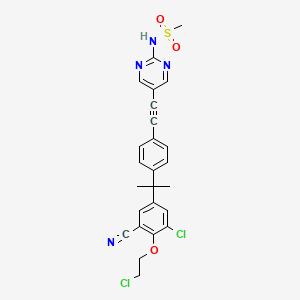
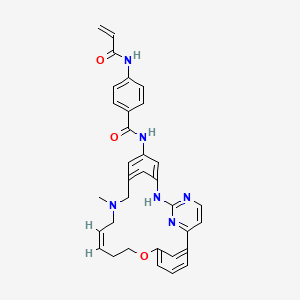
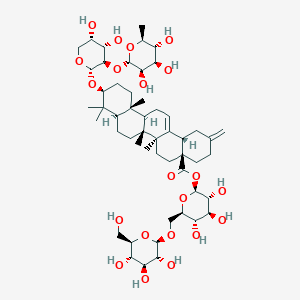
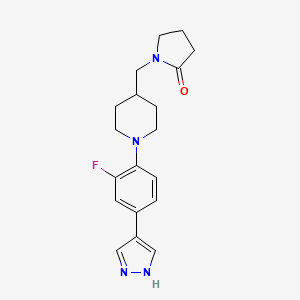
![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)
